5-Methyl-5,6-dihydrouridine

RNA Conformation Nucleoside Biophysics tRNA Structure

RNA researchers often lack tools to isolate the contribution of C5-methylation to sugar pucker dynamics. 5-Methyl-5,6-dihydrouridine fills this gap with a defined C2'-endo conformational bias, distinct from uridine or 5,6-dihydrouridine. • ≥98% purity, available as separable (5R)/(5S) diastereoisomers for stereospecific synthesis. • Ideal reference standard for mass spectrometry-based epitranscriptomic assays. • Bulk quantities and global shipping support large-scale studies.

Molecular Formula C10H16N2O6
Molecular Weight 260.24 g/mol
CAS No. 23067-10-9
Cat. No. B1370279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-5,6-dihydrouridine
CAS23067-10-9
Molecular FormulaC10H16N2O6
Molecular Weight260.24 g/mol
Structural Identifiers
SMILESCC1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C10H16N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h4-7,9,13-15H,2-3H2,1H3,(H,11,16,17)/t4?,5-,6-,7-,9-/m1/s1
InChIKeyBTFXIEGOSDSOGN-KWCDMSRLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-5,6-dihydrouridine Identity & Key Characteristics


5-Methyl-5,6-dihydrouridine (CAS 23067-10-9) is a modified pyrimidine nucleoside derived from uridine, characterized by the addition of a methyl group at the C5 position and the reduction of the C5-C6 double bond, yielding a dihydropyrimidine ring [1]. It is a minor constituent identified in the chromosomal RNA of rat ascites tumor cells . As a synthetic nucleoside analog, its primary use is as a reference standard and research tool in the field of nucleic acid modification and epitranscriptomics [2].

Why 5-Methyl-5,6-dihydrouridine Is Irreplaceable


Substituting 5-methyl-5,6-dihydrouridine with its unmodified parent compound, uridine, or the non-methylated analog, 5,6-dihydrouridine, would fundamentally alter the properties of an experimental system. The saturation of the 5,6-double bond in dihydrouridine is known to significantly destabilize the C3'-endo sugar conformation, a hallmark of A-form RNA helices, in favor of the more flexible C2'-endo conformer [1]. This conformational bias, quantified by equilibrium constants and thermodynamic stabilization energies [1], is a key functional difference from uridine. The addition of a C5-methyl group further alters steric bulk and electronic properties, which directly impacts the stereochemistry and yield of its chemical synthesis compared to the non-methylated analog [2]. These distinct structural and biophysical properties mean that these nucleosides are not functionally interchangeable in studies of RNA structure, function, or biosynthesis.

5-Methyl-5,6-dihydrouridine vs. Key Analogs


C2'-endo Sugar Conformation by Dihydrouridine

While direct data for 5-methyl-5,6-dihydrouridine is lacking, class-level inference from the core dihydrouridine (D) moiety reveals a critical biophysical differentiation from unmodified uridine (U). Dihydrouridine significantly promotes the C2'-endo sugar pucker, which is associated with increased conformational flexibility, in contrast to the C3'-endo conformation favored by uridine in A-form RNA helices [1].

RNA Conformation Nucleoside Biophysics tRNA Structure

Synthesis of (5R) and (5S) Diastereoisomers

A direct head-to-head synthetic study demonstrates that 5-methyl-5,6-dihydrouridine is obtained as a mixture of (5R) and (5S) diastereoisomers upon hydrogenation of a protected 5-methyluridine precursor. This stands in contrast to the synthesis of non-methylated 5,6-dihydrouridine, where a single chiral center is formed. The presence of the C5-methyl group in the target compound creates a second chiral center, necessitating separation into distinct stereoisomers, which were successfully isolated as their 5'-O-tosyl and 5'-O-benzoyl derivatives [1].

Synthetic Chemistry Nucleoside Analogs Chiral Separation

Occurrence in Rat Ascites Tumor Chromosomal RNA

The compound 5-methyl-5,6-dihydrouridine has been identified as a minor constituent specifically within the chromosomal RNA of rat ascites tumor cells . This finding provides a distinct biological source and context that differentiates it from the more ubiquitous 5,6-dihydrouridine (D), which is a conserved modification in the D-loop of tRNA across eukaryotes, bacteria, and some archaea [1].

Epitranscriptomics Cancer Biology Nucleoside Biomarker

C5-Radical Reactivity in RNA Strand Scission

Supporting evidence from radical chemistry highlights the unique reactivity of the 5,6-dihydrouridine scaffold. Competition studies show that the 5,6-dihydrouridin-5-yl radical (1) causes strand scission significantly faster than the 6-yl radical (2). Computational studies using the G3B3 approach predict the 6-yl radical to be more stable than the 5-yl radical by 2.8 kcal/mol [1]. While this study was performed on unmodified dihydrouridine, it suggests that the 5-position is a critical site of chemical reactivity that could be modulated by a methyl substituent, highlighting a potential area of investigation unique to this class of molecules.

RNA Damage Nucleobase Radicals Chemical Biology

5-Methyl-5,6-dihydrouridine Key Applications


C5-Methylation Effects on RNA Conformation

Researchers studying the biophysical basis of RNA structure can utilize 5-methyl-5,6-dihydrouridine to probe the combined effects of base saturation and C5-methylation on sugar pucker. As established for the dihydrouridine core, this modification stabilizes the C2'-endo conformation, promoting flexibility [1]. This compound serves as a superior model to uridine or 5,6-dihydrouridine for isolating the specific contribution of the 5-methyl group to this well-characterized dynamic switch, which is essential for understanding the nuanced roles of complex tRNA modifications.

Stereochemically-Defined Building Block

Organic and medicinal chemists synthesizing complex nucleoside analogs will find 5-methyl-5,6-dihydrouridine a valuable chiral building block. Unlike the non-methylated analog, this compound exists as a separable mixture of (5R) and (5S) diastereoisomers due to the C5-methyl group creating a second stereocenter [2]. This allows for the stereospecific incorporation of a defined chiral center into larger oligonucleotides or small molecules, providing a synthetic advantage for creating stereochemically pure, complex molecules for drug discovery or chemical biology applications.

Targeted Probes for Tumor-Specific RNA Modifications

Given its specific identification as a minor component of chromosomal RNA in rat ascites tumor cells , 5-methyl-5,6-dihydrouridine is an ideal reference standard and starting material for researchers investigating cancer-specific epitranscriptomic signatures. It can be used in mass spectrometry-based assays to identify and quantify this unique modification in patient samples or as a chemical probe to study the activity of enzymes involved in its biosynthesis and function in tumor cell biology, providing a more focused tool than ubiquitous modifications like dihydrouridine.

RNase-Resistant RNA Oligonucleotides

For researchers developing stable RNA therapeutics or molecular biology tools, the dihydrouridine scaffold provides a strategic advantage. Data from enzyme sensitivity assays show that dihydrouridine (D) modifications do not significantly impair RNase 4 activity, in contrast to 2'-O-methyl modifications (Um) which completely inhibit cleavage [3]. While direct data for 5-methyl-5,6-dihydrouridine is not available, this class-level evidence suggests it may be incorporated into RNAs to introduce conformational flexibility without creating a barrier to enzymatic processing, offering a unique design principle for controlling RNA stability and metabolism.

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